Dual LpxA/LpxD Binding with X-ray Crystallographic Validation vs. Single-Target or Unvalidated Analogs
4-Naphthalen-1-yl-4-oxo-butyric acid (compound 1) is one of only two compounds (alongside compound 5) from a 25-compound virtual screening campaign that demonstrated SPR-verified binding to both P. aeruginosa LpxA and LpxD, with complex crystal structures solved for both enzyme targets [1]. The compound binds at the acyl-chain pocket of both enzymes, with the naphthalene ring penetrating deeper into LpxD than LpxA, a differential binding feature not observed for compound 2 (which has LpxA-only structural validation) [2]. The LpxA co-structure (PDB: 6UEE) reveals six ligand copies per asymmetric unit at 2.10 Å resolution; the LpxD co-structure (PDB: 6UEC) confirms binding at the dimer interface at 2.60 Å resolution, with ligand-induced conformational changes in the distal C-terminal helix-bundle [3]. These dual crystallographic validations represent the only published small-molecule LpxD complex structures, distinguishing compound 1 from all other non-peptidic LpxA/LpxD ligands [4].
| Evidence Dimension | Number of target enzymes with experimentally solved X-ray complex structures |
|---|---|
| Target Compound Data | 2 enzymes (LpxA and LpxD) with solved co-crystal structures (PDB: 6UEE at 2.10 Å; PDB: 6UEC at 2.60 Å) |
| Comparator Or Baseline | Compound 2 (benzoxazine analog): 1 enzyme (LpxA only, PDB: 6UEG at 2.00 Å); Compounds 3-5: 0 solved co-crystal structures; RJPXD33 peptide: LpxA-only complex structure available |
| Quantified Difference | 2 vs. 1 vs. 0 validated target structures; only compound with LpxD co-crystal among all reported small-molecule ligands |
| Conditions | X-ray crystallography; P. aeruginosa LpxA (P212121 space group, homotrimer) and LpxD (H3 space group, homotrimer via crystallographic symmetry); ligand-soaked crystals |
Why This Matters
Dual structural validation against both LpxA and LpxD is essential for any research program pursuing dual-target lipid A biosynthesis inhibitors, and compound 1 is the only small molecule for which both complex structures are publicly available in the PDB, enabling structure-based optimization.
- [1] Kroeck KG, et al. Sci Rep. 2019;9:15450. (Table 1: compounds 1–5 SPR data; compounds 1 and 5 retained affinity for both LpxA and LpxD; complex structures solved for compound 1 with both enzymes.) View Source
- [2] Kroeck KG, et al. Sci Rep. 2019;9:15450. (Fig. 5C: naphthalene ring of compound 1 goes deeper into LpxD compared to LpxA; compound 2 LpxA-only structure Fig. 3C,D.) View Source
- [3] RCSB PDB. 6UEE (LpxA-compound 1, 2.10 Å) and 6UEC (LpxD-compound 1, 2.60 Å). Ligand-induced conformational changes in LpxD C-terminal helix-bundle described in Kroeck et al. View Source
- [4] Kroeck KG, et al. Sci Rep. 2019;9:15450. (Discussion: 'provide the first examples of non-substrate small molecule ligands targeting LpxA and LpxD'; no prior small-molecule LpxD complex structures.) View Source
